An In-depth Technical Guide to 3,5-Dihydroxy-2-methyl-pyran-4-one (5-Hydroxymaltol)
An In-depth Technical Guide to 3,5-Dihydroxy-2-methyl-pyran-4-one (5-Hydroxymaltol)
A Note on Nomenclature: This guide addresses the chemical compound 3,5-Dihydroxy-2-methyl-pyran-4-one. Initial inquiries for "3,5-Dimethoxy-2-methyl-pyran-4-one" did not yield a specific CAS number or substantial literature, suggesting a possible misnomer. The dihydroxy- analog, however, is a well-documented and researched compound with the CAS number 1073-96-7.[1][2][][4][5][6][7][8] This guide will focus on this scientifically established compound, also known by its common name, 5-Hydroxymaltol. A related compound, 3-Methoxy-2-methyl-4H-pyran-4-one (CAS: 4780-14-7), is also a recognized chemical entity.[9][10][11][12][13]
Introduction
3,5-Dihydroxy-2-methyl-pyran-4-one, or 5-Hydroxymaltol, is a naturally occurring pyranone derivative.[4] Pyranones are a class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and drug development due to their diverse biological activities.[14] The pyranone scaffold is a versatile building block for the synthesis of more complex molecules.[15][16][17][18] 5-Hydroxymaltol has been identified in various natural sources, including the fungus Penicillium echinulatum, toasted oak, and certain types of honey.[4] It has also been identified as a decomposition product in orange juice.[19] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and potential applications for researchers and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of 3,5-Dihydroxy-2-methyl-pyran-4-one is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 1073-96-7 | [1][2][][5][6][8][20][21] |
| Molecular Formula | C6H6O4 | [1][][5][6][8][20] |
| Molecular Weight | 142.11 g/mol | [1][2][] |
| IUPAC Name | 3,5-dihydroxy-2-methyl-4H-pyran-4-one | [5][7][8] |
| Synonyms | 5-Hydroxymaltol, Hydroxymaltol, 3,5-Dihydroxy-2-methyl-4-pyrone | [1][2][5][6][7][20] |
| Melting Point | 184 - 184.5 °C | [1] |
| Appearance | Solid | |
| InChI Key | SSSNQLHKSUJJTE-UHFFFAOYSA-N | [5][8][20] |
| SMILES | CC1=C(C(=O)C(=CO1)O)O | [1][8] |
Synthesis and Natural Occurrence
Chemical Synthesis
The synthesis of 3,5-Dihydroxy-2-methyl-pyran-4-one has been described in the literature. One reported method involves the reaction of aldohexoses with secondary amine salts, which yields a dihydropyranone intermediate.[22] During this process, trace amounts of 5-Hydroxymaltol are formed, which can be isolated using preparative gas chromatography.[22] Another synthetic approach involves the Maillard reaction of D-glucose and pyrrolidine, followed by purification via column chromatography.[23]
Natural Isolation
5-Hydroxymaltol can also be isolated from natural sources. One documented procedure involves the extraction of the dried powder of Hydrocotyle sibthorpioides Lam with ethanol.[19] The resulting extract is concentrated, and the residue is subjected to silica gel column chromatography. Elution with a chloroform-methanol solvent system (95:5 v/v) yields the title compound.[19]
Analytical Methodologies
The identification and quantification of 3,5-Dihydroxy-2-methyl-pyran-4-one in various matrices can be achieved using modern analytical techniques. High-performance liquid chromatography coupled with diode-array detection and mass spectrometry (HPLC-DAD-MS) is a powerful tool for this purpose.
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
For plant material, extract a known weight of the dried, powdered sample with a suitable solvent, such as a methanol/water mixture.
-
Utilize ultrasonication to enhance extraction efficiency.
-
Filter the extract through a 0.22 µm membrane prior to injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of water (containing a small amount of formic acid for better peak shape) and an organic solvent like methanol or acetonitrile.
-
Flow Rate: Typically around 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Detection:
-
DAD: Monitor at a wavelength where the compound exhibits maximum absorbance.
-
MS: Employ electrospray ionization (ESI) in either positive or negative ion mode to obtain mass-to-charge ratio (m/z) information for the parent ion and its fragments, confirming the compound's identity.
-
Caption: Workflow for the isolation and analysis of 3,5-Dihydroxy-2-methyl-pyran-4-one.
Biological Activities and Applications in Drug Development
The pyranone scaffold is a key structural motif in many biologically active compounds.[14] Derivatives of pyranones have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[14]
While specific and extensive in-vivo studies on 3,5-Dihydroxy-2-methyl-pyran-4-one are not widely reported in the initial search, its structural similarity to other bioactive pyranones suggests potential for further investigation. For instance, the related compound 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one has been studied for its effects on improving skin elasticity.[24] The antioxidant properties of such compounds are also of interest.[]
The pyranone core of 5-Hydroxymaltol makes it a valuable starting material or building block in synthetic organic chemistry for the creation of more complex molecules with potential therapeutic applications.[15][16][18] The synthesis of various pyranone derivatives is an active area of research in the pursuit of new drug candidates.[15][17]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3,5-Dihydroxy-2-methyl-pyran-4-one is associated with the following hazards:
-
H303: May be harmful if swallowed.[25]
-
H315: Causes skin irritation.[25]
-
H319: Causes serious eye irritation.[25]
-
H335: May cause respiratory irritation.[25]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[25]
-
P264: Wash skin thoroughly after handling.[25]
-
P280: Wear protective gloves/eye protection/face protection.[25]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[25]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[25]
It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment.
References
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Chemspace. (n.d.). 3,5-dihydroxy-2-methyl-4H-pyran-4-one - C6H6O4 | CSSB00000093299. Retrieved from [Link]
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NIST. (n.d.). 4H-Pyran-4-one, 3,5-dihydroxy-2-methyl-. Retrieved from [Link]
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Chemsrc. (2025, August 25). 3-METHOXY-2-METHYL-4H-PYRAN-4-ONE | CAS#:4780-14-7. Retrieved from [Link]
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Taylor & Francis Online. (2007, January 3). Synthesis of 3,5-Dihydroxy-2-methylpyran-4-one (5-Hydroxymaltol). Retrieved from [Link]
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Taylor & Francis Online. (2021, August 13). Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and Spiro-Pyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3,5-Dihydroxy-2-methyl-4H-pyran-4-one. Retrieved from [Link]
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MDPI. (2004, May 31). Synthesis of Pyran and Pyranone Natural Products. Retrieved from [Link]
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PubChem. (n.d.). 3,5-dihydroxy-2-hydroxymethyl-4H-pyran-4-one. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of 2-Pyrones. Retrieved from [Link]
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ChemSynthesis. (2025, May 20). 3,5-dihydroxy-2-methyl-4H-pyran-4-one. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) 3,5-Dihydroxy-2-methyl-4H-pyran-4-one. Retrieved from [Link]
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Cheméo. (n.d.). 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. Retrieved from [Link]
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PubChem. (n.d.). 5-Hydroxymaltol. Retrieved from [Link]
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PierOnline. (2023, January 1). The effect of beverage containing 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) on improving skin elasticity - A randomized, double-blind, placebo-controlled, parallel-group comparison study in subjects with dry skin. Retrieved from [Link]
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